molecular formula C30H32N2O4 B2547198 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 881439-76-5

7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2547198
CAS No.: 881439-76-5
M. Wt: 484.596
InChI Key: DSOPMDVZPUBNOM-UHFFFAOYSA-N
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Description

The compound “7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a chemical compound used in scientific research . Its unique structure offers potential in drug discovery and development, providing valuable insights into various biological processes.


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve reductive amination with different substituted aromatic aldehydes . The exact reactions and their mechanisms would depend on the specific aldehydes used.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates the synthesis of novel chromen-4-one derivatives, including those structurally related to the compound , showing significant antimicrobial activity. These compounds were assessed through in vitro tests against various bacterial and fungal strains, exhibiting considerable inhibitory potency. The studies involved docking analyses with oxidoreductase proteins to understand the structural basis of their activity, indicating a promising direction for developing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

Further investigations have focused on the antioxidant properties of chromen-4-one derivatives. By modifying the chromen-4-one core and introducing different substituents, researchers have synthesized compounds with potent antioxidant activities. These studies, which include structural characterizations and activity assays, point to the potential of such derivatives in combating oxidative stress-related diseases (Stanchev et al., 2009).

Antitumor and Antipsychotic Potential

Some derivatives structurally related to 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one have shown promising antitumor and antipsychotic activities. These compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation and act as antagonists for dopamine D2 and serotonin 5HT2 receptors, suggesting their potential use in cancer therapy and the treatment of psychiatric disorders (Gawai et al., 2019).

Mechanism of Action

Properties

IUPAC Name

7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4/c1-22-29(24-8-10-25(34-2)11-9-24)30(33)27-13-12-26(20-28(27)36-22)35-19-18-31-14-16-32(17-15-31)21-23-6-4-3-5-7-23/h3-13,20H,14-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPMDVZPUBNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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